Molecular Weight and Lipophilicity Elevation Relative to the Des-Methylene Analog (beta-Phenyl-1-piperidineethanol)
beta-Benzyl-1-piperidineethanol (7032-42-0) possesses a molecular weight of 219.32 g/mol and a computed XLogP3-AA of 2.4, representing a +14.02 g/mol (6.8%) mass increase and a +0.4 log unit lipophilicity increase over its closest structural analog, beta-phenyl-1-piperidineethanol (CAS 135286-01-0; MW 205.30, XLogP3-AA 2.0), which lacks the benzylic methylene spacer [1][2]. The additional methylene group also increases the rotatable bond count from 3 to 4, enhancing conformational flexibility [1][2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 219.32 g/mol; XLogP3-AA = 2.4; Rotatable bonds = 4 |
| Comparator Or Baseline | beta-Phenyl-1-piperidineethanol (CAS 135286-01-0): MW = 205.30 g/mol; XLogP3-AA = 2.0; Rotatable bonds = 3 |
| Quantified Difference | ΔMW = +14.02 g/mol (+6.8%); ΔXLogP3-AA = +0.4; ΔRotatable bonds = +1 |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2025.09.15) using XLogP3 3.0 and Cactvs 3.4.8.24 |
Why This Matters
The higher molecular weight and increased lipophilicity predict altered passive membrane permeability and distribution volume relative to the des-methylene analog, which can be decisive when selecting a scaffold for CNS-targeted or peripheral drug design programs.
- [1] PubChem. Compound Summary for CID 201862: 3-Phenyl-2-(piperidin-1-yl)propan-1-ol. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/7032-42-0 (accessed 2026-05-07). View Source
- [2] PubChem. Compound Summary for CID 199647: 1-Piperidineethanol, beta-phenyl-. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/199647 (accessed 2026-05-07). View Source
